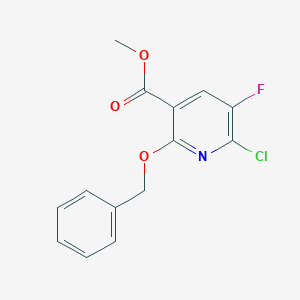
Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate is an organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a benzyloxy group, a chlorine atom, and a fluorine atom attached to a nicotinate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-(benzyloxy)-6-chloro-5-fluoronicotinic acid with methanol in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while substitution reactions can produce various substituted nicotinates.
Scientific Research Applications
Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine and fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(benzyloxy)-6-chloronicotinate
- Methyl 2-(benzyloxy)-5-fluoronicotinate
- Methyl 2-(benzyloxy)-6-chloro-4-fluoronicotinate
Uniqueness
Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate is unique due to the specific combination of substituents on the nicotinate core. The presence of both chlorine and fluorine atoms provides distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H11ClFNO3 |
|---|---|
Molecular Weight |
295.69 g/mol |
IUPAC Name |
methyl 6-chloro-5-fluoro-2-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C14H11ClFNO3/c1-19-14(18)10-7-11(16)12(15)17-13(10)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
FJGOETRXXPTMJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1OCC2=CC=CC=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















